molecular formula C13H8N2O B12050627 3-(5-Formyl-pyridin-2-YL)-benzonitrile

3-(5-Formyl-pyridin-2-YL)-benzonitrile

Cat. No.: B12050627
M. Wt: 208.21 g/mol
InChI Key: FEFGZXNIJXVUIN-UHFFFAOYSA-N
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Description

3-(5-Formyl-pyridin-2-yl)-benzonitrile, AldrichCPR, is a chemical compound that features a pyridine ring substituted with a formyl group at the 5-position and a benzonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-formyl-pyridin-2-yl)-benzonitrile typically involves the reaction of a pyridine derivative with a benzonitrile derivative under specific conditions. One common method involves the use of a formylation reaction where the formyl group is introduced to the pyridine ring. The reaction conditions often include the use of a formylating agent such as formic acid or formyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-pyridin-2-yl)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(5-Carboxy-pyridin-2-yl)-benzonitrile.

    Reduction: 3-(5-Hydroxymethyl-pyridin-2-yl)-benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Formyl-pyridin-2-yl)-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-formyl-pyridin-2-yl)-benzonitrile exerts its effects involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The nitrile group can also participate in interactions with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: .

    (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester: .

Uniqueness

3-(5-Formyl-pyridin-2-yl)-benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

3-(5-formylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C13H8N2O/c14-7-10-2-1-3-12(6-10)13-5-4-11(9-16)8-15-13/h1-6,8-9H

InChI Key

FEFGZXNIJXVUIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C=O)C#N

Origin of Product

United States

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